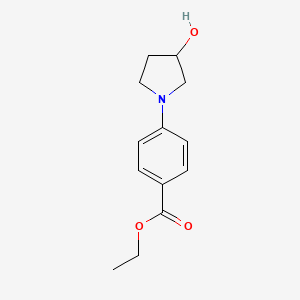

Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate

Description

Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is an ethyl benzoate derivative characterized by a 3-hydroxypyrrolidine substituent at the para position of the benzoate ring. This structural feature is critical in medicinal chemistry, where such groups are often leveraged to improve pharmacokinetic properties or target binding .

The compound’s ester functionality (ethyl benzoate) provides metabolic stability compared to carboxylic acids, while the hydroxypyrrolidine group may confer hydrophilic properties, balancing lipophilicity for optimal bioavailability.

Properties

IUPAC Name |

ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(16)10-3-5-11(6-4-10)14-8-7-12(15)9-14/h3-6,12,15H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPACDHTYOBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the esterification of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl Benzoate Derivatives

Physicochemical and Pharmacological Implications

Hydrophilicity vs. Lipophilicity: The hydroxyl group in this compound likely increases aqueous solubility compared to the trifluoromethylpyridyl analog (), which is more lipophilic due to the CF₃ group . The thiazolidinone-pyrrole hybrid () may exhibit intermediate solubility, balancing hydrophobic thiazolidinone and polar pyrrole groups .

The quinazolinone moiety () introduces conjugation, possibly stabilizing charge-transfer interactions in enzyme inhibition .

Biological Target Specificity: Quinazolinone derivatives () are historically associated with kinase inhibition (e.g., EGFR inhibitors), suggesting the fused ring system in this analog could target similar pathways . Piperazine-containing compounds () are prevalent in CNS drugs due to their ability to cross the blood-brain barrier, a trait less likely in the hydroxyl-rich target compound .

Metabolic and Stability Considerations

- Ester Hydrolysis: The ethyl benzoate core in all compounds is susceptible to esterase-mediated hydrolysis, but substituents like CF₃ () or thiazolidinone () may slow degradation by steric or electronic effects .

- Hydrogen Bonding: The 3-hydroxypyrrolidine group in the target compound may improve binding to polar active sites but could reduce membrane permeability compared to non-polar analogs .

Biological Activity

Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an ethyl ester and a hydroxypyrrolidine moiety. Its molecular formula is and it has a CAS number of 134054-95-8. The presence of the hydroxypyrrolidine ring is crucial as it imparts unique chemical properties that may influence its biological interactions.

The biological activity of this compound is thought to arise from its interaction with various biological targets:

- Enzyme Modulation : The hydroxyl group in the pyrrolidine ring can interact with enzymes, potentially altering their activity.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways associated with pain, inflammation, and other physiological processes.

- Bioavailability : The ester group enhances the compound's solubility and stability, which may improve its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Analgesic Properties : The compound has been evaluated for its potential analgesic effects, showing promise in pain relief models.

- Antioxidant Activity : In vitro assays indicate that it may possess antioxidant properties, potentially scavenging free radicals.

Table 1: Summary of Biological Activities

These studies highlight the compound's potential therapeutic applications, particularly in managing pain and inflammation.

Comparison with Similar Compounds

This compound can be compared to other related compounds to elucidate its unique properties:

Table 2: Comparison of Biological Activities

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl benzoate | Simpler structure without pyrrolidine | Minimal biological activity |

| Mthis compound | Similar structure with methyl ester | Moderate analgesic effects |

| Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate | Contains an amino group; different pharmacological profile | Promising anti-inflammatory effects |

The presence of the hydroxypyrrolidine ring in this compound differentiates it from simpler esters and enhances its potential for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.